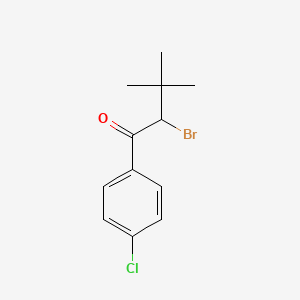![molecular formula C15H20ClN3O3 B14606709 1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid CAS No. 58853-27-3](/img/structure/B14606709.png)
1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and hexyl substituent, along with nitric acid Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)hexyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as both ligands and organocatalysts, which have become commonplace in modern organic synthesis . The reaction is typically conducted in the presence of an oxidant, such as tert-butylhydroperoxide, to facilitate the formation of the desired imidazole structure.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Chlorophenyl)hexyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles.
Applications De Recherche Scientifique
1-[2-(2-Chlorophenyl)hexyl]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and catalysts.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chlorophenyl)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The chlorophenyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(2,4-Dichlorophenyl)hexyl]imidazole: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
1-[2-(2-Bromophenyl)hexyl]imidazole: Bromine substitution can lead to different chemical and biological properties.
1-[2-(2-Methylphenyl)hexyl]imidazole: The presence of a methyl group instead of chlorine can significantly change the compound’s characteristics.
Propriétés
Numéro CAS |
58853-27-3 |
|---|---|
Formule moléculaire |
C15H20ClN3O3 |
Poids moléculaire |
325.79 g/mol |
Nom IUPAC |
1-[2-(2-chlorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-2-3-6-13(11-18-10-9-17-12-18)14-7-4-5-8-15(14)16;2-1(3)4/h4-5,7-10,12-13H,2-3,6,11H2,1H3;(H,2,3,4) |
Clé InChI |
RWSTVAKKKRTYRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


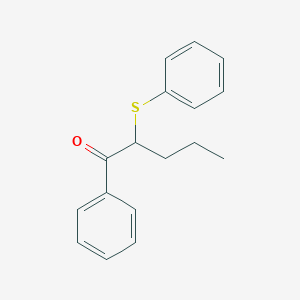
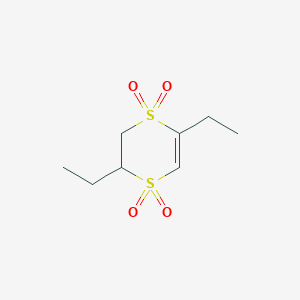

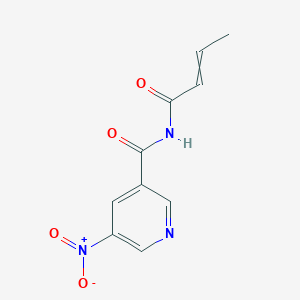
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
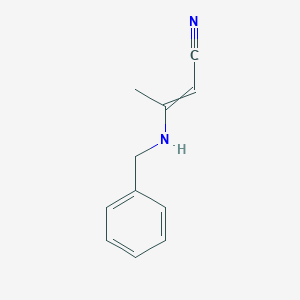
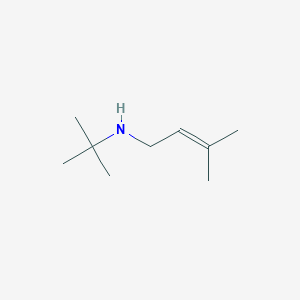



![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

